1-methyl-1H-benzo[d]imidazole-6-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde, typically involves condensation reactions of benzene-1,2-diamine with aldehydes under specific conditions. For instance, Ghichi et al. (2023) synthesized benzimidazole compounds by condensing benzene-1,2-diamine with 4-methoxynaphthalene-1-carbaldehyde, demonstrating the versatility of imidazole synthesis methods (Ghichi et al., 2023).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including 1-methyl-1H-benzo[d]imidazole-6-carbaldehyde, has been studied using X-ray crystallography, revealing intricate details about their crystal systems and molecular geometry. Selvanayagam et al. (2010) determined the crystal structure of a related compound, providing insights into the monoclinic system and molecular dimensions of these compounds (Selvanayagam et al., 2010).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, including copper-catalyzed oxidative coupling, which showcases their reactivity and utility in synthesizing more complex molecules. Li et al. (2015) developed a method for the synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes through copper-catalyzed oxidative coupling, highlighting the chemical versatility of imidazole derivatives (Li et al., 2015).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as melting points, solubility, and crystal structure, are crucial for their application in various fields. Studies on compounds like 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde provide valuable data on the physical characteristics of these compounds (Selvanayagam et al., 2010).
Chemical Properties Analysis
The chemical properties of imidazole derivatives, including reactivity, stability, and electronic structure, are essential for their application in organic synthesis and as intermediates in the production of pharmaceuticals and materials. Quantum chemical and spectroscopic investigations, such as those conducted by Polat and Yurdakul (2014), provide deep insights into the electronic properties and reactivity of these compounds (Polat & Yurdakul, 2014).
Scientific Research Applications
Photoluminescence Properties and Solution Behavior :
- The organic ligand 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde, related to the query compound, was used in the synthesis of zinc(II) mononuclear complexes. These complexes exhibited different photoluminescence properties under UV light, attributed to their distinct structural isomers induced by terminal anions (Li et al., 2019).
Synthesis of Imidazole Derivatives :
- A study on the synthesis of 4-methyl-5-imidazole carbaldehyde derivatives, which are structurally similar to the query compound, highlighted their potential biological activities. These derivatives were converted into benzoxazole, benzothiazole, and benzoimidazole via a two-step reaction, suggesting the versatility of such compounds in chemical syntheses (Orhan et al., 2019).
Crystal Structure Analysis :
- The crystal structure of a closely related compound, 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, was determined using X-ray crystallography. This study provides insights into the molecular arrangement and could be significant for understanding the properties of similar compounds (Selvanayagam et al., 2010).
Synthesis of Novel Imidazoles :
- Research on the synthesis of novel functionalized hydantoin derivatives, including those derived from imidazole carbaldehydes, demonstrated the potential of these compounds in chemical synthesis. The study highlighted microwave-assisted synthesis techniques, which could be applicable for similar compounds (Kamila et al., 2011).
Antimicrobial Activity :
- A compound structurally akin to the query, 2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl)pyrimidin-2-yl)thio)-N-methylacetamide, demonstrated antimicrobial action. This suggests potential biomedical applications for similar compounds (Ch, 2022).
properties
IUPAC Name |
3-methylbenzimidazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-6-10-8-3-2-7(5-12)4-9(8)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOWVKAZVUBJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625816 | |
Record name | 1-Methyl-1H-benzimidazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-benzo[d]imidazole-6-carbaldehyde | |
CAS RN |
181867-19-6 | |
Record name | 1-Methyl-1H-benzimidazole-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=181867-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-benzimidazole-6-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80625816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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